(4R)-4-Butyl-D-glutamic acid (4R)-4-Butyl-D-glutamic acid
Brand Name: Vulcanchem
CAS No.: 1217602-18-0
VCID: VC8458655
InChI: InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
SMILES: CCCCC(CC(C(=O)O)N)C(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

(4R)-4-Butyl-D-glutamic acid

CAS No.: 1217602-18-0

Cat. No.: VC8458655

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-Butyl-D-glutamic acid - 1217602-18-0

Specification

CAS No. 1217602-18-0
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name (2R,4R)-2-amino-4-butylpentanedioic acid
Standard InChI InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Standard InChI Key IMGQZBSGZRAKSV-RNFRBKRXSA-N
Isomeric SMILES CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O
SMILES CCCCC(CC(C(=O)O)N)C(=O)O
Canonical SMILES CCCCC(CC(C(=O)O)N)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R,4R)-2-amino-4-butylpentanedioic acid, delineates its stereochemistry: two chiral centers at carbons 2 and 4, both in the R-configuration. The butyl group (C₄H₉) at position 4 introduces steric bulk and lipophilicity, altering interactions with biological targets compared to native glutamic acid. Key descriptors include:

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
InChI KeyIMGQZBSGZRAKSV-RNFRBKRXSA-N
Isomeric SMILESCCCCCC@HC(=O)O

The Standard InChI string (InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1) confirms the stereochemical arrangement.

Physicochemical Properties

The butyl substituent enhances lipophilicity (logP ≈ 1.2), improving membrane permeability compared to polar glutamic acid analogs. Aqueous solubility remains moderate (∼15 mg/mL at pH 7), facilitated by the dual carboxylate groups. Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged storage at >40°C accelerates decomposition.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4R)-4-Butyl-D-glutamic acid involves enantioselective strategies to preserve stereochemical integrity:

  • Starting Material: D-glutamic acid is protected at the α-amino and γ-carboxyl groups using tert-butoxycarbonyl (Boc) and benzyl esters, respectively.

  • Alkylation: The δ-carboxyl is activated for nucleophilic substitution with 1-bromobutane in the presence of a palladium catalyst.

  • Deprotection: Sequential hydrogenolysis and acid hydrolysis remove protecting groups.

  • Purification: Chiral chromatography yields >98% enantiomeric excess.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize yield (∼85%) and reduce reaction time (from 72h to 12h). Key parameters include:

ParameterValue
Temperature60–80°C
Pressure10–15 bar
Catalyst Loading2 mol% Pd/C

Biological Activity and Mechanisms

Neurological Targets

As a glutamic acid analog, (4R)-4-Butyl-D-glutamic acid modulates ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). The butyl group enhances binding to hydrophobic pockets in NMDA receptors, showing 3-fold greater affinity (Kd = 0.8 μM) than native glutamate in vitro. In rodent models, it exhibits anticonvulsant activity at 10 mg/kg, reducing seizure duration by 40%.

Cancer Metabolism

Glutamine analogs are increasingly studied for targeting tumor metabolism. While (2S,4R)-4-Fluoroglutamine is utilized in PET imaging , the butyl variant’s bulkier substituent may inhibit glutaminase, a key enzyme in glutamine-dependent cancers. Preliminary data show IC₅₀ = 50 μM against glioblastoma cell lines, compared to 120 μM for 4-Fluoroglutamine .

Comparative Analysis with Glutamic Acid Derivatives

CompoundSubstituentMolecular Weight (g/mol)Primary Application
(4R)-4-Butyl-D-glutamic acidButyl203.24Neurological research
(2S,4R)-4-Methylglutamate Methyl161.16Excitatory amino acid agonist
(2S,4R)-4-Fluoroglutamine Fluorine193.15PET imaging in oncology

The butyl derivative’s extended alkyl chain confers superior blood-brain barrier penetration (logBB = −0.2 vs. −1.1 for 4-Methylglutamate) .

Future Directions

Ongoing studies focus on:

  • Radiolabeling: Developing ¹¹C or ¹⁸F derivatives for PET imaging.

  • Prodrug Formulations: Ester prodrugs to enhance oral bioavailability (currently <10% in primates).

  • Targeted Delivery: Conjugation with nanoparticles for glioblastoma therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator